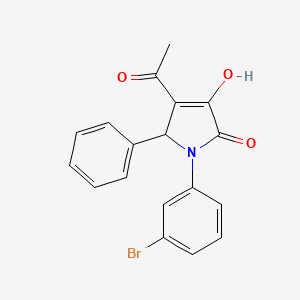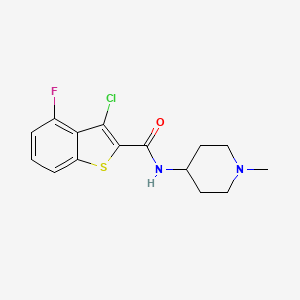![molecular formula C22H36N2O2 B4995732 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B4995732.png)
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone), also known as HMDI, is a compound that has gained attention in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been studied for its potential applications in various fields of science, including materials science, catalysis, and medicinal chemistry. In materials science, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation, and catalysis. In catalysis, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been used as a ligand for transition metal catalysts, which have been shown to catalyze various organic transformations. In medicinal chemistry, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions or other molecules. In the case of catalysis, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) acts as a ligand for transition metal catalysts, facilitating the activation of substrates and the formation of intermediates. In the case of medicinal chemistry, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to have both biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can inhibit the growth of cancer cells, as well as bacteria and fungi. In vivo studies have shown that 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can reduce tumor growth in mice, and can also reduce inflammation and oxidative stress in rats. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate the biochemical and physiological effects of 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone).
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can be synthesized using relatively simple and inexpensive methods, and the resulting product is stable and easy to handle. 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can also be functionalized with various groups to modify its properties and tailor its applications. However, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) also has some limitations, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures are necessary to ensure safety in lab experiments.
Orientations Futures
There are several future directions for research on 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone), including its potential applications in drug delivery, sensing, and energy storage. 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)-based MOFs and COFs have shown promise for drug delivery applications, as they can encapsulate and release drugs in a controlled manner. 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)-based sensors have also been developed for the detection of various molecules, including heavy metals and explosives. Finally, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)-based materials have been studied for their potential as electrodes in energy storage devices, such as batteries and supercapacitors. Further research in these areas could lead to the development of new and innovative technologies with important practical applications.
Conclusion:
In conclusion, 2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a compound with unique properties and potential applications in various fields of science. Its ease of synthesis, stability, and versatility make it an attractive candidate for research, and its potential applications in drug delivery, sensing, and energy storage make it an exciting area of exploration for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity, as well as to develop new and innovative applications for this promising compound.
Méthodes De Synthèse
2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can be synthesized through a condensation reaction between 5-methylcyclohexanone and hexane-1,6-diamine. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent, such as toluene or dichloromethane. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17-7-9-19(21(25)13-17)15-23-11-5-3-4-6-12-24-16-20-10-8-18(2)14-22(20)26/h15-18,23-24H,3-14H2,1-2H3/b19-15-,20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZUSSZOFCTNT-IKBKFCNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCCCCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4995651.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4995655.png)
![4-(3-chlorophenoxy)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4995660.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4995666.png)
![4-iodo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B4995682.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4995701.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4995716.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4995718.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4995720.png)


![2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)